molecular formula C12H15BrOS B2657310 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one CAS No. 379704-91-3

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No.: B2657310
CAS No.: 379704-91-3
M. Wt: 287.22
InChI Key: RCTMFPFMPPDGEY-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one is a sulfur-containing ketone derivative characterized by a 3,3-dimethylbutan-2-one backbone linked to a 4-bromophenyl group via a sulfanyl (thioether) bridge. The bromine atom on the aromatic ring enhances lipophilicity and may influence electronic properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTMFPFMPPDGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 3,3-dimethylbutan-2-one as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A base such as potassium carbonate is often used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ketone.

    Catalysts: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and higher yields.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Target Compound) 4-Bromophenylsulfanyl C₁₁H₁₃BrOS ~273.2 (calculated) Potential use in drug design due to thioether stability and bromine’s electronic effects.
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Phenylsulfonyl C₁₁H₁₄O₃S 238.29 Melting point: 80–81°C; synthesized via nucleophilic substitution (84.1% yield).
1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one 4-Chlorophenoxy, imidazolyl C₁₅H₁₇ClN₂O₂ 308.77 Regulated in cosmetics (EU and South Africa); antimicrobial or preservative properties inferred.
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Benzimidazolylsulfanyl (methoxy/methyl) C₁₅H₂₀N₂O₂S 300.40 Pharmaceutical applications likely due to benzimidazole’s prevalence in bioactive molecules.
1-(2β-Methoxyfuro[2.3b]furan-3β-yl)-3,3-dimethylbutan-2-one Methoxyfurofuran C₁₁H₂₀O₃ 200.28 Synthesized via dilithiated sulfone addition; NMR and MS data available for characterization.
1-[(9-Chlorobenzo[h]quinazolin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one (NV3) Benzoquinazolinylsulfanyl C₁₈H₁₇ClN₂OS 368.86 Complex aromatic system; potential use in targeting specific biological pathways.
1-[[5-(3-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one Triazolylsulfanyl (chlorophenyl) C₁₆H₂₀ClN₃OS 337.87 High nitrogen content may enhance hydrogen bonding; applications in agrochemicals or drugs.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The bromine in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., phenylsulfonyl in ). This may enhance membrane permeability in drug candidates. Sulfanyl vs.

Synthesis Methods :

  • Nucleophilic substitution reactions are common for introducing sulfanyl/sulfonyl groups (e.g., using sulphinic acids or lithiated intermediates) .
  • Yields vary with substituent reactivity; phenylsulfonyl derivatives achieve 84% yield, while complex heterocycles (e.g., benzimidazolyl) may require optimized conditions .

Spectroscopic Differentiation :

  • 1H NMR : The target compound’s aromatic protons (4-bromophenyl) would resonate downfield (~7.5–7.9 ppm), distinct from imidazolyl (~6.5–8.5 ppm) or benzimidazolyl protons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 200 for methoxyfurofuran derivative ) help distinguish substituent contributions.

Regulatory and Toxicity Profiles: Compounds with imidazolyl or chlorophenoxy groups (e.g., ) face regulatory restrictions, suggesting higher toxicity than simpler thioethers like the target compound.

Biological Activity

1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a sulfanyl moiety attached to a dimethylbutanone backbone. Its structural formula can be represented as follows:

C12H15BrOS\text{C}_{12}\text{H}_{15}\text{BrOS}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may be linked to its structural similarity to natural substrates. This inhibition can affect metabolic pathways and cellular signaling.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses. This interaction is crucial for developing therapeutic agents targeting neurological and metabolic disorders.

Biological Activity Overview

The following table summarizes the key biological activities observed in studies involving this compound:

Activity Description Source
Enzyme InhibitionPotential inhibition of metabolic enzymes related to drug metabolism.
Antioxidant PropertiesExhibits antioxidant activity, potentially reducing oxidative stress.
CytotoxicityDemonstrated cytotoxic effects on various cancer cell lines in vitro.
Neuroprotective EffectsInvestigated for protective effects against neurodegenerative conditions.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were determined for various cell lines, suggesting a promising avenue for further research into its anticancer properties.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.

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